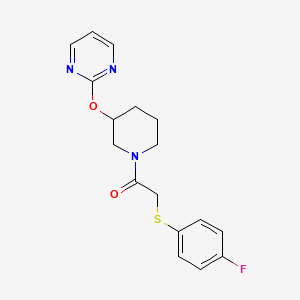
7-bromo-6-chloro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-chloro-1H-indole is a biochemical reagent . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, with bromine and chlorine substituents . The InChI code for this compound is 1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.49 . It is recommended to be stored at room temperature .Scientific Research Applications
Synthesis and Functionalization
- Indoles, including derivatives like 7-bromo-6-chloro-1H-indole, play a crucial role in the synthesis of biologically active compounds. These compounds are synthesized and functionalized through various methods, including palladium-catalyzed reactions which are significant due to their tolerance of a wide range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005).
Structural Analysis and Applications
- Novel indole derivatives are synthesized for diverse applications in different fields. These derivatives are characterized through various techniques like NMR, FT-IR, and UV-Visible spectroscopy. The structural analysis of these compounds includes X-ray diffraction studies and computational methods like density functional theory (DFT), indicating their potential for high-tech applications, especially in nonlinear optical (NLO) properties (Tariq et al., 2020).
Indole Synthesis Techniques
- The synthesis of indole alkaloids, which include derivatives like this compound, has inspired numerous methods over the years. These methods have been classified into nine types based on the last bond formed in the indole ring, showcasing the diverse approaches available for creating these compounds (Taber & Tirunahari, 2011).
Bioactive Compounds
- Indoles are integral to the biosynthesis of certain bioactive compounds. For example, the indolocarbazole antitumor agent rebeccamycin is modified by chlorine atoms on indole moieties, demonstrating the importance of halogenated indoles in medicinal chemistry (Yeh, Garneau, & Walsh, 2005).
Chemical Properties and Reactions
- The chemical properties of indoles, including this compound, are explored through various reactions. For instance, their nucleophilic reactivities are studied, indicating their potential in various organic transformations (Lakhdar et al., 2006).
Safety and Hazards
Future Directions
Indole and its derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up possibilities for the development of new therapeutic agents using 7-bromo-6-chloro-1H-indole and similar compounds.
Properties
IUPAC Name |
7-bromo-6-chloro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOKDPARKTUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427439-04-0 |
Source


|
| Record name | 7-bromo-6-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)
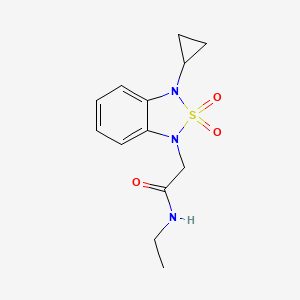
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
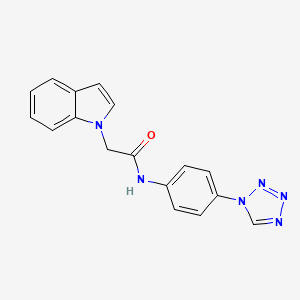
![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)
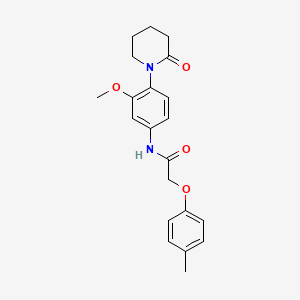
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
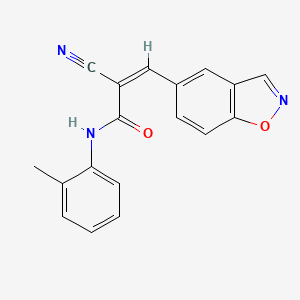
![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)
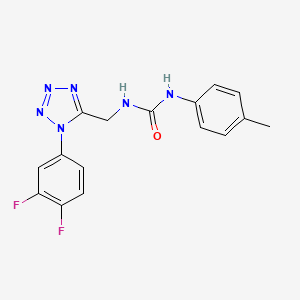

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
